molecular formula C9H9BrClNO B13055587 (S)-6-Bromo-8-chlorochroman-4-amine

(S)-6-Bromo-8-chlorochroman-4-amine

Cat. No.: B13055587
M. Wt: 262.53 g/mol
InChI Key: JMHCLHAHYNPNKM-QMMMGPOBSA-N
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Description

(S)-6-Bromo-8-chlorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Bromo-8-chlorochroman-4-amine typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of chroman derivatives, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like alkyl halides, under conditions such as reflux or elevated temperatures.

Major Products Formed: The major products depend on the specific reaction and conditions. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines.

Scientific Research Applications

(S)-6-Bromo-8-chlorochroman-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-8-chlorochroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    6-Bromo-8-chlorochroman: Lacks the amine group, making it less versatile in certain reactions.

    8-Chlorochroman-4-amine: Lacks the bromine substitution, which may affect its biological activity.

    6-Bromo-4-aminobenzene: A simpler structure, used in different contexts.

Uniqueness: (S)-6-Bromo-8-chlorochroman-4-amine stands out due to its specific substitutions, which confer unique chemical and biological properties. Its combination of bromine, chlorine, and amine groups makes it a valuable compound for diverse applications.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

(4S)-6-bromo-8-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1

InChI Key

JMHCLHAHYNPNKM-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2Cl)Br

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)Br

Origin of Product

United States

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